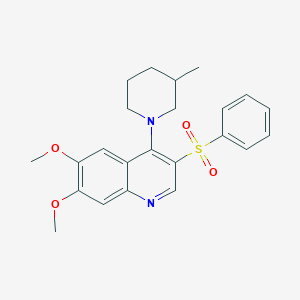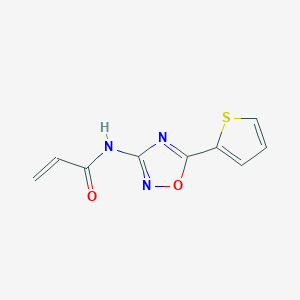
N-(4,4-difluorocyclohexyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related naphthamide derivatives involves a series of chemical reactions starting from basic naphthalene or cyclohexane compounds. For instance, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, providing a foundation for understanding the synthesis of N-(4,4-difluorocyclohexyl)-1-naphthamide. These compounds were characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, highlighting the methodological approaches for synthesizing and confirming the structure of such compounds (Özer et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of similar compounds employs techniques like single crystal X-ray diffraction study, which reveals the crystallization, conformation, and intramolecular interactions. For example, a derivative with a naphthyl substituent crystallizes in a triclinic space group, with the cyclohexane ring adopting a chair conformation. Such analyses are crucial for understanding the molecular conformation and stability of this compound (Özer et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving naphthamide derivatives can lead to various products depending on the reactants and conditions. For instance, N-cinnamoyl-1-naphthylamines undergo cyclization reactions to form different cyclic compounds. Understanding these reactions provides insights into the reactivity and potential chemical transformations of this compound (King et al., 2013).
Physical Properties Analysis
The physical properties of compounds like this compound can be deduced from related research on naphthalene and cyclohexane derivatives. Properties such as solubility, crystallization behavior, and thermal stability are crucial for understanding the material's behavior in various conditions and applications.
Chemical Properties Analysis
Chemical properties analysis focuses on the reactivity, stability, and interactions of the compound with various reagents. Studies on substituted heterocyclic naphthalene diimides and their unexpected acidity provide valuable information on the chemical properties that can be expected from this compound. These properties include reactivity towards different chemical reagents, stability under various conditions, and potential for forming new compounds through chemical reactions (Doria et al., 2009).
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry and Material Science Applications
Development of Supramolecular Structures : Naphthalene diimides (NDIs), including derivatives similar to N-(4,4-difluorocyclohexyl)-1-naphthamide, are crucial in supramolecular chemistry for building host-guest complexes, molecular switching devices, and ion-channels. Their ability to form stable supramolecular assemblies is leveraged in creating molecular sensors and gelators for sensing aromatic systems, showcasing their broad applicability in designing responsive materials (Kobaisi et al., 2016).
Photophysical Properties for Sensing and Imaging : The unique photophysical properties of NDI derivatives make them excellent candidates for fluorescent cellular imaging agents and DNA targeting binders. Their rich photophysical characteristics, influenced by the nature and substitution pattern, enable their application as probes for monitoring binding to biomolecules and for visualizing uptake and location within cells without the need for co-staining. This aspect is particularly relevant for biomedical imaging and diagnostics (Banerjee et al., 2013).
Medical and Biological Applications
- Targeting Neurofibrillary Tangles and Beta-Amyloid Plaques : Research into Alzheimer's disease has explored the use of hydrophobic radiofluorinated derivatives of naphthyl-based compounds for positron emission tomography (PET) imaging. These derivatives, similar in structure to this compound, can bind to neurofibrillary tangles and beta-amyloid plaques in the brain, providing a non-invasive technique to monitor the progression of Alzheimer's disease (Shoghi-Jadid et al., 2002).
Environmental and Analytical Chemistry
- Detection of Pesticides in Food Samples : Derivatives of naphthalene, such as this compound, can play a role in environmental and analytical chemistry, particularly in the detection of pesticides. For instance, digital image colorimetry has been used to detect carbaryl in food samples, utilizing the hydrolysate 1-naphthol. Such methodologies underscore the potential of naphthalene derivatives in developing novel, sensitive, and efficient detection systems for environmental monitoring and food safety (Jing et al., 2020).
Eigenschaften
IUPAC Name |
N-(4,4-difluorocyclohexyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO/c18-17(19)10-8-13(9-11-17)20-16(21)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJVSDWQJGWIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC3=CC=CC=C32)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-fluoro-N-{1-[4-(pyrimidin-5-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2493157.png)

![4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid](/img/structure/B2493161.png)
![5-(Aminomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrochloride](/img/structure/B2493162.png)
![11-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2493164.png)




![(2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2493172.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide](/img/structure/B2493174.png)
